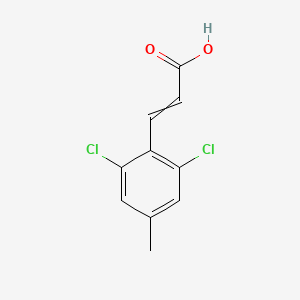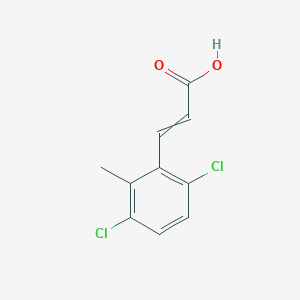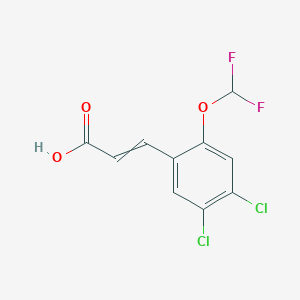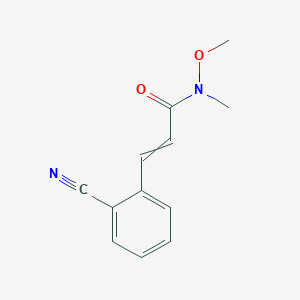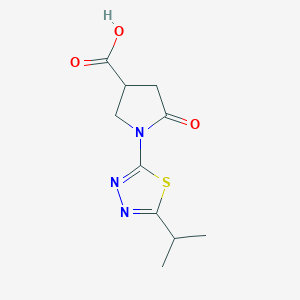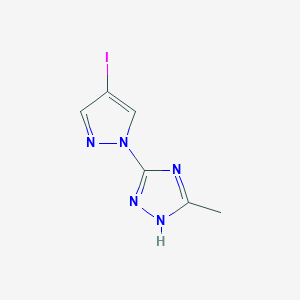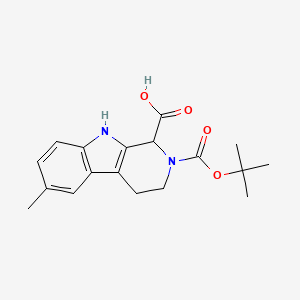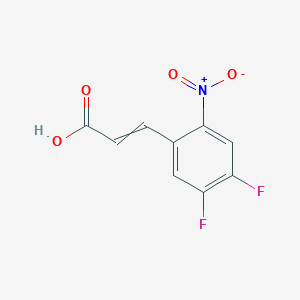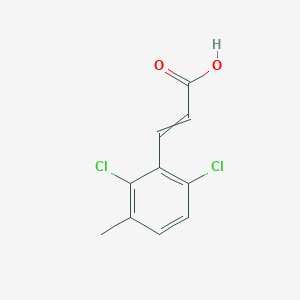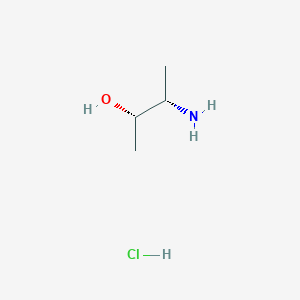
(2S,3S)-3-Aminobutan-2-ol hydrochloride
説明
“(2S,3S)-3-Aminobutan-2-ol hydrochloride” is a chemical compound with the CAS Number: 310450-42-1 . It has a molecular weight of 125.6 . The IUPAC name for this compound is “(2S,3S)-3-aminobutan-2-ol hydrochloride” and its InChI code is "1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m0./s1" .
Molecular Structure Analysis
The notation “(2S,3S)” in the name of the compound refers to the configuration of the chiral centers in the molecule . The numbers “2” and “3” refer to the position of the carbon atoms in the molecule . The “S” configuration indicates that the priority groups decrease in priority in a counterclockwise direction around the chiral center .Physical And Chemical Properties Analysis
“(2S,3S)-3-Aminobutan-2-ol hydrochloride” is an oil at room temperature . .科学的研究の応用
Synthesis and Derivative Formation
(2S,3S)-3-Aminobutan-2-ol hydrochloride is utilized as a precursor or intermediate in the synthesis of various compounds:
- It's involved in stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. This process includes a series of transformations such as conversion to a chiral oxazoline and oxidative rearrangement to dihydro-2H-oxazinone (Pigza, Quach, & Molinski, 2009).
- It's utilized in the synthesis of enantiomers of 4-aminobutane-1,2,3-triol from d- or l-glucose. A key step involves the one-pot conversion of an aldehyde to an amide, extending the scope to include other carbohydrate-derived aldehydes (Dunlap et al., 2008).
- It's used in the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides via the Mannich reaction involving (1-adamantyl)acetone, paraformaldehyde, and secondary amine hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).
Antimycobacterial Activities
- Derivatives of (2S,3S)-3-Aminobutan-2-ol hydrochloride, specifically (2S,3R)-tert-butyl N-[4-(N-benzyl-4-R-phenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamates and related compounds, have been synthesized and evaluated for their antimycobacterial activities. The presence of a free amino group and the sulphonamide moiety was found to be important for this biological activity (Moreth et al., 2014).
Metabolic Engineering
(2S,3S)-3-Aminobutan-2-ol hydrochloride is used in metabolic engineering processes:
- A study successfully engineered E. coli for the production of (2S,3S)-butane-2,3-diol from glucose, demonstrating the potential of this chemical for use as a biofuel or biochemical with various industrial applications (Chu et al., 2015).
Chemical Synthesis and Analysis
- (2S,3S)-3-Aminobutan-2-ol hydrochloride is involved in the asymmetric synthesis of various compounds. For instance, it's used in the synthesis of chiral amino alcohols, playing a role in creating value-added biochemicals and pharmaceutical intermediates through biocatalytic processes (Smith et al., 2010).
- It is involved in the biocatalytic reductive amination process to access short chiral alkyl amines and amino alcohols, which are essential in the chemical industry and as precursors for various pharmaceuticals. This process uses amine dehydrogenases for synthesizing small 2-aminoalkanes (Ducrot et al., 2021).
Vibrational and Structural Analysis
- (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol, closely related to (2S,3S)-3-Aminobutan-2-ol hydrochloride, has been studied using FTIR and FT-Raman spectra, and a complete vibrational assignment and analysis of the fundamental vibrational modes of the compound were carried out. This includes theoretical calculations of molecular geometry, vibrational frequencies, and other related properties (Rajalakshmi, Gunasekaran, & Kumaresan, 2014).
Safety And Hazards
特性
IUPAC Name |
(2S,3S)-3-aminobutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREIZDQPOMNWLM-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Aminobutan-2-ol hydrochloride | |
CAS RN |
310450-42-1 | |
| Record name | 2-Butanol, 3-amino-, hydrochloride (1:1), (2S,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310450-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-aminobutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




